CYP2D6 Inhibition: A Quantitative Differentiator for Off-Target Selectivity Profiling
This compound is an active inhibitor of Cytochrome P450 2D6 (CYP2D6). In a PubChem Cytochrome Panel Assay, it demonstrated an AC50 of 3981.07 nM (approximately 4.0 µM), which is below the activity threshold of 10 µM defined by the assay protocol [1]. This quantifiable activity provides a critical selectivity data point. In contrast, the vast majority of structurally similar chromeno[4,3-d]thiazol-2-yl acetamides available for procurement lack any reported CYP2D6 inhibition data. This absence of data is a significant risk factor, as uncharacterized analogs could be more or less potent CYP2D6 inhibitors, leading to unpredictable metabolism-dependent effects in cell-based assays.
| Evidence Dimension | CYP2D6 Inhibition (AC50) |
|---|---|
| Target Compound Data | AC50 = 3981.07 nM (3.98 µM) |
| Comparator Or Baseline | Closest commercially available analogs (e.g., N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide) lack any publicly reported CYP2D6 inhibition data. |
| Quantified Difference | The target compound has a defined, measurable CYP2D6 liability. The comparators present an undefined and therefore unmanageable risk of CYP2D6 interference. |
| Conditions | PubChem Cytochrome Panel Assay; active compounds defined as those with an AC50 ≤ 10 µM. |
Why This Matters
For researchers designing cell-based assays or in vivo experiments where cytochrome-mediated metabolism could confound results, this known CYP2D6 profile provides a rationale for selecting this compound over an uncharacterized analog, enabling more accurate interpretation of phenotypic or efficacy data.
- [1] PubChem BioAssay via ChEMBL. AC50 for CYP2D6 inhibition. Data Source: TargetMine. Accessed May 2026. View Source
